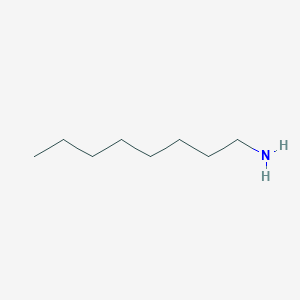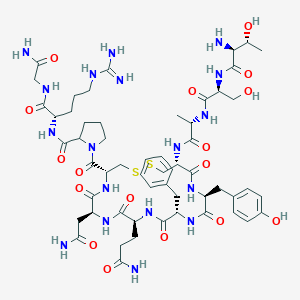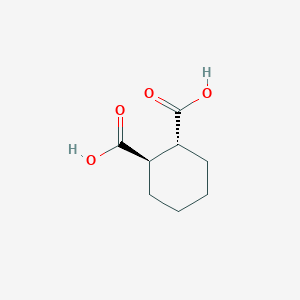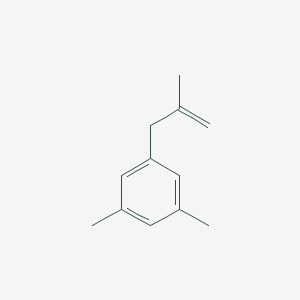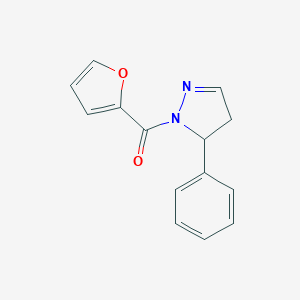
1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline (FPP) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological activities. FPP has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has also been shown to inhibit the production of reactive oxygen species (ROS) and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the cellular defense against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and superoxide dismutase (SOD), in animal models of oxidative stress. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has been reported to have a protective effect on the liver, kidneys, and heart by reducing the levels of liver enzymes, such as alanine transaminase (ALT) and aspartate transaminase (AST), and by improving the histopathological changes in these organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has several advantages for lab experiments. It has a high yield of synthesis and is relatively easy to purify. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline is stable under normal laboratory conditions and can be stored for long periods of time. However, 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for its preparation and handling. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline is also sensitive to light and heat, which can cause degradation of the compound.
Direcciones Futuras
1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has shown promising results in scientific research, and there are several future directions for its development. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline can be used as a lead compound in the development of new drugs for various diseases, such as cancer, inflammation, and oxidative stress. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline can also be modified to improve its pharmacological properties, such as its solubility and bioavailability. Further studies are needed to fully understand the mechanism of action of 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline and its potential therapeutic applications.
Conclusion:
In conclusion, 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological activities. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has been synthesized using various methods and has shown promising results in scientific research. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has been reported to exhibit anti-inflammatory, analgesic, anti-tumor, anti-microbial, anti-oxidant, and anti-diabetic activities. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has also been shown to have a protective effect on the liver, kidneys, and heart. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has several advantages for lab experiments, but also has some limitations. Further studies are needed to fully understand the mechanism of action of 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline and its potential therapeutic applications.
Métodos De Síntesis
1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline can be synthesized using various methods, including the reaction of 2-furoyl hydrazine with chalcones, the reaction of 2-furoyl hydrazine with α, β-unsaturated ketones, and the reaction of 2-furoyl hydrazine with β-diketones. The synthesis of 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline using chalcones as a starting material is the most commonly used method. This method involves the reaction of 2-furoyl hydrazine with chalcones in the presence of a base and an acid catalyst. The reaction yields 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has been extensively studied for its pharmacological activities. It has been reported to exhibit anti-inflammatory, analgesic, anti-tumor, anti-microbial, anti-oxidant, and anti-diabetic activities. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has also been shown to have a protective effect on the liver, kidneys, and heart. 1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline has been used as a lead compound in the development of new drugs for various diseases.
Propiedades
Número CAS |
121306-84-1 |
|---|---|
Nombre del producto |
1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline |
Fórmula molecular |
C14H12N2O2 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
furan-2-yl-(3-phenyl-3,4-dihydropyrazol-2-yl)methanone |
InChI |
InChI=1S/C14H12N2O2/c17-14(13-7-4-10-18-13)16-12(8-9-15-16)11-5-2-1-3-6-11/h1-7,9-10,12H,8H2 |
Clave InChI |
ADDVAAPVTQYGAM-UHFFFAOYSA-N |
SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)C3=CC=CO3 |
SMILES canónico |
C1C=NN(C1C2=CC=CC=C2)C(=O)C3=CC=CO3 |
Sinónimos |
1-(2-Furylcarbonyl)-5-phenyl-2-pyrazoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



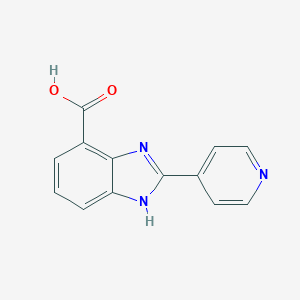
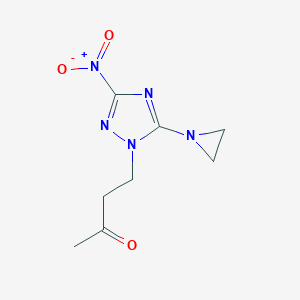
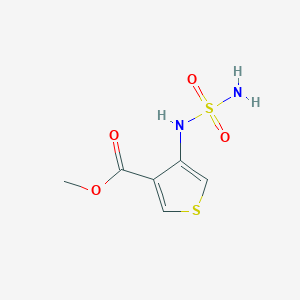
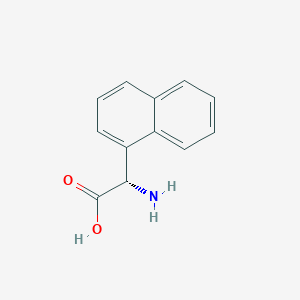
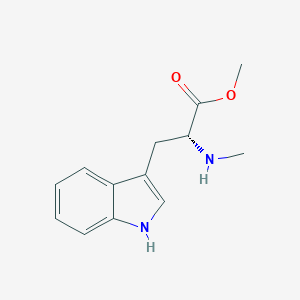
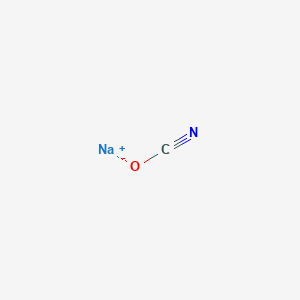



![(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B49994.png)
